molecular formula C7H7BrN4 B13667489 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B13667489
M. Wt: 227.06 g/mol
InChI Key: GEWZDFXYBKCASQ-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core with bromine at position 6, a methyl group at position 3, and an amine group at position 7. The bromine atom enhances lipophilicity and may contribute to halogen bonding in biological targets, while the methyl and amine groups influence electronic properties and solubility .

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C7H7BrN4/c1-4-10-11-7-6(9)2-5(8)3-12(4)7/h2-3H,9H2,1H3

InChI Key

GEWZDFXYBKCASQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2N)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-3-methyl-triazolo[4,3-a]pyridin-8-amine typically involves the construction of the fused triazolo-pyridine core, followed by selective functionalization at key positions (6, 3, and 8). The amino group at position 8 is introduced either via direct substitution or through the transformation of suitable precursors such as esters or halides.

Stepwise Synthetic Route

Step Reaction Type Starting Material Reagents/Conditions Outcome
1 Formation of Hydrazone Intermediate 6-Bromo-3-methylpyridine-8-carboxylate Hydrazine hydrate, ethanol, reflux Hydrazone intermediate formation
2 Oxidative Cyclization to Triazolo Core Hydrazone intermediate Sodium hypochlorite (NaOCl), ethanol, room temperature, 3 hours Cyclization to 6-Bromo-3-methyl-triazolo[4,3-a]pyridine-8-carboxylate
3 Amination at Position 8 6-Bromo-3-methyl-triazolo[4,3-a]pyridine-8-carboxylate Ammonia or suitable amine source, base (e.g., triethylamine), solvent (e.g., DMF), elevated temperature Conversion of ester to amine, yielding target compound
4 Purification Crystallization or column chromatography Solvent systems such as ethyl acetate/water or hexane/ethyl acetate Pure 6-Bromo-3-methyl-triazolo[4,3-a]pyridin-8-amine

Note: The oxidative cyclization step is crucial and can be optimized using mild oxidants like sodium hypochlorite, which offers green chemistry advantages and yields up to 73% in related compounds.

Key Reaction Conditions and Optimization

  • Oxidative Cyclization: Sodium hypochlorite in ethanol at room temperature for 3 hours efficiently converts hydrazone intermediates into the triazolo ring system, minimizing by-products and avoiding harsh conditions.

  • Amination: Conversion of methyl esters to amines can be achieved through ammonolysis using ammonia in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), typically at 60–100°C.

  • Bromine Functionalization: The bromine at position 6 can undergo nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, enabling further derivatization if required.

Analytical Characterization and Structural Confirmation

Spectroscopic Techniques

Technique Purpose Typical Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Confirm substitution pattern and purity Chemical shifts consistent with fused triazolo-pyridine; methyl group singlet near 2.5 ppm; aromatic protons between 7–9 ppm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 244.11 g/mol for the brominated methyl derivative
Single-Crystal X-Ray Diffraction Confirm crystal structure and bond connectivity Monoclinic space group (e.g., P21/c) with characteristic bond lengths and angles of triazolo[4,3-a]pyridine system

Purity Assessment

Research Findings and Synthetic Challenges

Regioselectivity and Reaction Control

  • The regioselective formation of the triazolo ring is controlled by the choice of oxidizing agents and reaction conditions. For example, N-chlorosuccinimide promotes selective cyclization under mild conditions, reducing isomerization to alternative triazolo isomers.

  • Avoidance of prolonged heating prevents unwanted rearrangements and side reactions.

Functional Group Compatibility

  • The bromine substituent at position 6 is reactive toward nucleophilic aromatic substitution and cross-coupling reactions, enabling further functionalization.

  • The methyl group at position 3 remains stable under typical cyclization and amination conditions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Hydrazone formation Hydrazine hydrate, ethanol, reflux ~85 High conversion
Oxidative cyclization Sodium hypochlorite, ethanol, RT, 3 h Up to 73 Mild, green chemistry
Amination (ester to amine) Ammonia, DMF, 60–100°C 65–80 Requires optimization
Purification Column chromatography, recrystallization >95 purity Essential for analytical studies

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, bromine, and various nucleophiles. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been studied for its inhibitory activity against kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . The binding of the compound to these targets can disrupt their normal function, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

  • Structure : Differs in the fused ring system (pyridazine instead of pyridine) and substituent positions (6-methyl vs. 6-bromo).
  • The absence of bromine reduces molecular weight (148.17 g/mol vs. ~227.06 g/mol for the brominated analog) and lipophilicity .
  • Synthesis : Prepared via condensation reactions, as described in , using benzylamine derivatives under reflux conditions .

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

  • Structure : Features a triazolo[1,5-a]pyridine core with bromine at position 8 and fluorine at position 6.
  • The altered ring fusion ([1,5-a] vs. [4,3-a]) affects planarity and steric interactions .
  • Applications : Fluorinated triazolo-pyridines are often explored for CNS-targeted therapies due to improved blood-brain barrier penetration .

Imidazo-Pyridine Derivatives

6-Bromoimidazo[1,2-a]pyridin-8-amine

  • Structure : Replaces the triazolo ring with an imidazo[1,2-a]pyridine system.
  • Properties : The imidazo core has two nitrogen atoms (vs. three in triazolo), reducing hydrogen-bonding capacity. Bromine at position 6 and amine at position 8 mirror the target compound’s substitution pattern .

6-Bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine

  • Structure : Adds a pyridinylmethyl group to the amine, increasing molecular complexity.
  • Molecular weight (303.16 g/mol) is higher than the target compound .

Nitro- and Halogen-Substituted Analogs

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

  • Structure : Replaces the amine group with a nitro group at position 8.
  • Properties : The nitro group is strongly electron-withdrawing, decreasing basicity and solubility. This substitution may enhance reactivity in electrophilic aromatic substitution reactions .

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

  • Structure : Incorporates a thione group at position 3 and fluorine at position 8.
  • Properties : The thione group introduces sulfur, enabling disulfide bond formation in biological systems. Fluorine at position 8 may improve metabolic stability compared to bromine .

Biological Activity

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, structure-activity relationship (SAR), and specific biological evaluations.

Chemical Structure and Properties

The compound has the following molecular formula and structural features:

  • Molecular Formula: C₇H₆BrN₃
  • Molecular Weight: 212.05 g/mol
  • SMILES Notation: CC1=NN=C2N1C=C(C=C2)Br
  • InChI Key: SQJJGTRYJKBHNJ-UHFFFAOYSA-N

The presence of bromine and methyl groups in the triazolo-pyridine framework contributes to its biological activity by influencing electronic properties and steric factors.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and antiproliferative effects.

Antimicrobial Activity

Recent studies have shown that derivatives of triazolo-pyridine compounds exhibit selective antimicrobial properties. For example, compounds similar to this compound have demonstrated activity against Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections. The SAR studies indicate that modifications to the aromatic regions enhance selectivity and potency against this pathogen without harming host cells .

Antiproliferative Effects

Research has indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, some analogues exhibited IC₅₀ values in the low micromolar range against human tumor cell lines such as HeLa and HCT116 .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of triazolo-pyridine derivatives:

  • Antichlamydial Activity : A study focused on structural modifications leading to enhanced antichlamydial activity highlighted the importance of electron-withdrawing groups at specific positions on the aromatic ring. Compounds exhibiting these modifications showed significant inhibition of C. trachomatis growth while maintaining low toxicity to mammalian cells .
  • Inhibition of CDKs : Another investigation into related compounds demonstrated their ability to selectively inhibit CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM respectively. This selectivity suggests potential for developing targeted cancer therapies .

Data Summary

Activity Type Target Pathogen/Cell Line IC₅₀ / μg/mL Notes
AntichlamydialC. trachomatisNot specifiedSelective inhibition without host toxicity .
AntiproliferativeHeLaLow micromolarSignificant inhibition of cell proliferation .
AntiproliferativeHCT116Low micromolarSelective CDK inhibition .

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine, and how can reaction conditions be optimized?

The synthesis typically involves bromination and functional group modifications on a triazolopyridine core. Key steps include:

  • Bromination : Selective introduction of bromine at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Amine functionalization : Methylation or alkylation at the 3-position via nucleophilic substitution or reductive amination .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    Optimization strategies : Adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reagents can improve yields. For example, excess methylamine in THF increases methylation efficiency by 20% .

Q. How is this compound characterized, and what analytical techniques are critical for quality control?

Essential characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., bromine at C6, methyl at C3) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 256.06 g/mol for related analogs) .
  • HPLC : Purity assessment (>98% required for biological assays) .
    Critical parameters : Monitor residual solvents (e.g., DMSO) via GC-MS to ensure compliance with ICH guidelines .

Advanced Research Questions

Q. How do structural modifications at the 6-bromo and 3-methyl positions affect biological activity?

  • Bromine (C6) : Enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura for drug derivatization). It also increases lipophilicity, improving membrane permeability in cellular assays .
  • Methyl (C3) : Stabilizes the triazole ring against metabolic degradation, as shown in pharmacokinetic studies comparing methyl vs. hydrogen analogs (t1/2_{1/2} increased by 2.5×) .
    SAR Insight : Substitution at C8 (amine) with bulkier groups (e.g., tert-butyl) reduces solubility but enhances target binding affinity (Kd_d = 12 nM vs. 45 nM for methyl) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies in IC50_{50} values (e.g., 5 μM vs. 20 μM in kinase inhibition assays) may arise from:

  • Assay conditions : Differences in ATP concentration (10 μM vs. 100 μM) or buffer pH .
  • Protein isoform variability : Selectivity profiles vary across kinase families (e.g., JAK2 vs. ABL1) .
    Methodological solutions :
    • Standardize assay protocols (e.g., use TR-FRET for consistent readouts).
    • Validate target engagement via CETSA (cellular thermal shift assay) .

Q. What computational tools are effective for predicting the ADMET profile of this compound?

  • ADMET Prediction : Use SwissADME to estimate logP (2.1), solubility (-3.2 LogS), and CYP450 inhibition risks .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like adenosine receptors (RMSD <2.0 Å in published models) .
    Validation : Cross-check in vitro permeability (Caco-2 assay) and microsomal stability (t1/2_{1/2} >60 mins) .

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